What are the physical and chemical properties of Methyl 9-hydroxyfluorene-9-carboxylate?
What are the physical and chemical properties of Methyl 9-hydroxyfluorene-9-carboxylate?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 9-hydroxyfluorene-9-carboxylate is a fluorene derivative with significant potential in organic synthesis and as an intermediate in the development of pharmaceutical compounds. A thorough understanding of its physical and chemical properties is paramount for its effective application in research and drug development. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of Methyl 9-hydroxyfluorene-9-carboxylate, detailed experimental protocols for its synthesis and analysis, and a summary of its spectral data. The information is presented to facilitate its use by researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
Methyl 9-hydroxyfluorene-9-carboxylate, also known as Flurenol-methyl ester, is an organic compound with the chemical formula C₁₅H₁₂O₃.[1] It is an ester derivative of 9-hydroxyfluorene-9-carboxylic acid and serves as a valuable intermediate in pharmaceutical synthesis.[1]
Tabulated Physical and Chemical Data
A summary of the key physical and chemical properties of Methyl 9-hydroxyfluorene-9-carboxylate is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₃ | [1] |
| Molar Mass | 240.25 g/mol | [1] |
| CAS Number | 1216-44-0 | |
| Melting Point | 158-163 °C | [1] |
| Boiling Point (Predicted) | 336.2 ± 9.0 °C | [1] |
| Density (Predicted) | 1.324 ± 0.06 g/cm³ | [1] |
| logP (Octanol/Water Partition Coefficient) | 2.076 (Calculated) | |
| Water Solubility | Log10WS = -3.55 (Calculated) | |
| Vapor Pressure | 4.46E-05 mmHg at 25°C | [1] |
| Refractive Index | 1.651 | [1] |
| Flash Point | 100 °C | [1] |
Synthesis of Methyl 9-hydroxyfluorene-9-carboxylate
The synthesis of Methyl 9-hydroxyfluorene-9-carboxylate is typically achieved through the esterification of 9-hydroxy-9-fluorenecarboxylic acid. A common and effective method involves the use of methanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
This protocol details the synthesis of Methyl 9-hydroxyfluorene-9-carboxylate from 9-hydroxy-9H-fluorene-9-carboxylic acid.
Materials:
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9-Hydroxy-9H-fluorene-9-carboxylic acid
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Methanol (MeOH), anhydrous
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Hydrogen chloride (HCl) gas or concentrated sulfuric acid (H₂SO₄)
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Ethyl acetate
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Hexane
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Round-bottom flask
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Reflux condenser
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Stirring apparatus
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Filtration apparatus (e.g., Büchner funnel)
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Cooling bath (e.g., ice bath)
Procedure:
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In a round-bottom flask, suspend 9-hydroxy-9H-fluorene-9-carboxylic acid in anhydrous methanol.
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Saturate the methanolic suspension with hydrogen chloride gas or carefully add a catalytic amount of concentrated sulfuric acid.
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Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
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Maintain the reflux for approximately 4 hours, monitoring the reaction progress by a suitable method such as Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to induce crystallization of the product.
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Collect the crystalline product by filtration.
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Wash the collected crystals with a cold 1:1 mixture of ethyl acetate and hexane to remove any unreacted starting material and impurities.
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Dry the purified Methyl 9-hydroxyfluorene-9-carboxylate product.
Caption: Synthesis workflow for Methyl 9-hydroxyfluorene-9-carboxylate.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and purity assessment of Methyl 9-hydroxyfluorene-9-carboxylate. The following sections provide an overview of the expected spectral data and general experimental protocols.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.
Experimental Protocol (Electron Ionization - EI):
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Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
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Vaporization: Heat the probe to vaporize the sample under high vacuum.
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Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization, forming a molecular ion (M⁺•) and various fragment ions.
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Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole or time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
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Detection: An electron multiplier or a similar detector records the abundance of each ion.
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Data Processing: The data is presented as a mass spectrum, plotting the relative abundance of ions against their m/z values.
Expected Mass Spectrum: The NIST WebBook provides the electron ionization mass spectrum for Methyl 9-hydroxyfluorene-9-carboxylate. The molecular ion peak ([M]⁺) is expected at m/z 240, corresponding to the molecular weight of the compound.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol (¹H and ¹³C NMR):
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Sample Preparation: Dissolve approximately 5-20 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
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Instrument Setup: Use an NMR spectrometer operating at a frequency of 300 MHz or higher. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
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Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
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Data Processing: Perform a Fourier transform on the acquired free induction decay (FID) to obtain the NMR spectrum. Phase and baseline correct the spectrum. Reference the chemical shifts to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.
Expected ¹H NMR Data (Predicted):
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Aromatic Protons (8H): Multiple signals in the range of δ 7.2-7.8 ppm.
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Hydroxyl Proton (1H): A broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
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Methyl Protons (3H): A singlet around δ 3.7-3.9 ppm.
Expected ¹³C NMR Data (Predicted):
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Carbonyl Carbon (C=O): A signal around δ 170-175 ppm.
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Aromatic Carbons (12C): Multiple signals in the range of δ 120-150 ppm.
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Quaternary Carbon (C-9): A signal around δ 80-90 ppm.
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Methyl Carbon (-OCH₃): A signal around δ 52-55 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol (Attenuated Total Reflectance - ATR):
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Background Spectrum: Record a background spectrum of the empty ATR crystal.
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Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
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Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum.
Expected IR Absorption Bands:
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O-H Stretch (alcohol): A broad band in the region of 3550-3200 cm⁻¹.
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C-H Stretch (aromatic): Peaks in the region of 3100-3000 cm⁻¹.
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C-H Stretch (aliphatic -CH₃): Peaks around 2950 cm⁻¹.
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C=O Stretch (ester): A strong, sharp peak in the region of 1730-1715 cm⁻¹.
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C=C Stretch (aromatic): Peaks in the region of 1600-1450 cm⁻¹.
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C-O Stretch (ester): Strong bands in the region of 1300-1000 cm⁻¹.
Logical Workflow for Analysis
The structural confirmation and characterization of synthesized Methyl 9-hydroxyfluorene-9-carboxylate should follow a logical workflow to ensure accurate and comprehensive analysis.
Caption: Logical workflow for the analysis of Methyl 9-hydroxyfluorene-9-carboxylate.
Conclusion
This technical guide provides a detailed overview of the physical and chemical properties of Methyl 9-hydroxyfluorene-9-carboxylate, along with comprehensive experimental protocols for its synthesis and analysis. The tabulated data and spectroscopic information serve as a valuable resource for researchers, scientists, and drug development professionals. A systematic approach to its synthesis and characterization, as outlined in this guide, is crucial for ensuring the quality and reliability of this important chemical intermediate in its various applications. Further experimental investigation to confirm the predicted spectral data is encouraged to enhance the collective knowledge base for this compound.
